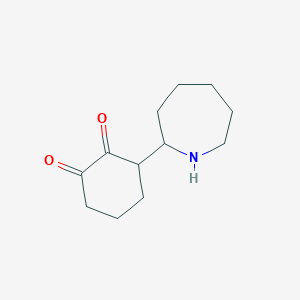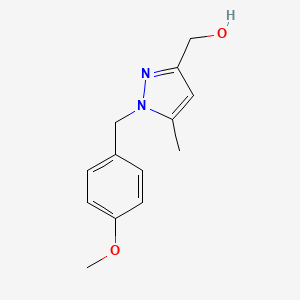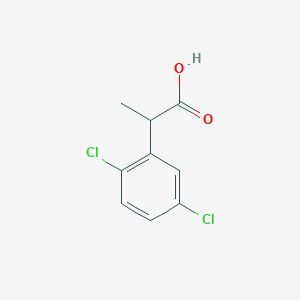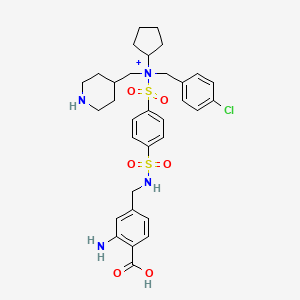
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonyl, and benzoic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Sulfonation Reactions:
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis of this compound. This can be achieved through the reaction of amines with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are commonly used for the synthesis of complex organic compounds. The reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired product.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, which can be advantageous for large-scale production. The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example:
Oxidation Reactions: Potassium permanganate in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Substitution Reactions: Halogenation using halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Due to its complex structure, the compound may have potential therapeutic applications. It can be used as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Signal Transduction Pathways: The compound may modulate specific signal transduction pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound derivatives: These compounds may have slight variations in their structure, leading to differences in their chemical and biological properties.
Other Sulfonamide Compounds: These compounds may share similar functional groups but differ in their overall structure and properties.
Other Benzoic Acid Derivatives: These compounds may have similar core structures but differ in their substituents, leading to differences in their reactivity and applications.
Propiedades
Fórmula molecular |
C32H40ClN4O6S2+ |
|---|---|
Peso molecular |
676.3 g/mol |
Nombre IUPAC |
[4-[(3-amino-4-carboxyphenyl)methylsulfamoyl]phenyl]sulfonyl-[(4-chlorophenyl)methyl]-cyclopentyl-(piperidin-4-ylmethyl)azanium |
InChI |
InChI=1S/C32H39ClN4O6S2/c33-26-8-5-23(6-9-26)21-37(27-3-1-2-4-27,22-24-15-17-35-18-16-24)45(42,43)29-12-10-28(11-13-29)44(40,41)36-20-25-7-14-30(32(38)39)31(34)19-25/h5-14,19,24,27,35-36H,1-4,15-18,20-22,34H2/p+1 |
Clave InChI |
DJOVZRLQORJGIJ-UHFFFAOYSA-O |
SMILES canónico |
C1CCC(C1)[N+](CC2CCNCC2)(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)NCC5=CC(=C(C=C5)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


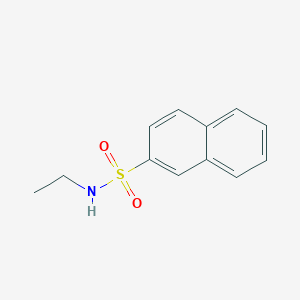
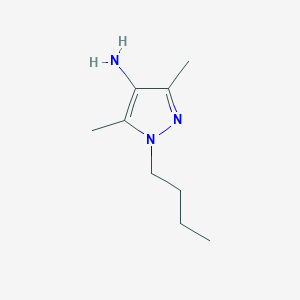


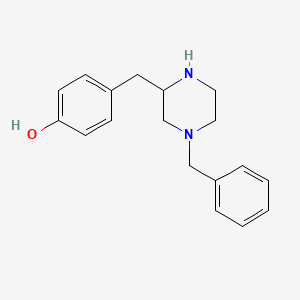
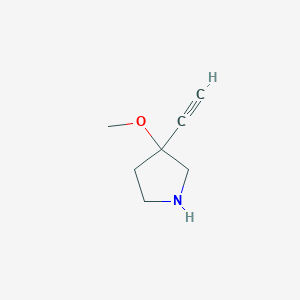
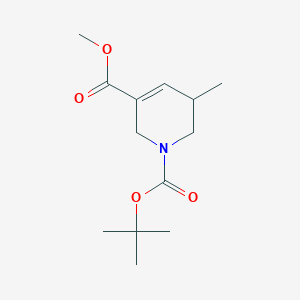

![Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15276484.png)
